Biotin-PEG6-PFP ester
Description
Amine-Reactive Mechanisms of PFP Esters
The primary application of PFP esters in bioconjugation lies in their ability to react with amine groups present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. precisepeg.com This reactivity is governed by a nucleophilic acyl substitution mechanism.
PFP esters readily react with primary amines through a nucleophilic acyl substitution pathway. broadpharm.comchemistrysteps.com The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the pentafluorophenoxide ion, a good leaving group, is eliminated, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. rsc.orgchemistrysteps.com The reaction is typically carried out under mild basic conditions (pH 7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic. precisepeg.com
Similar to primary amines, secondary amines also react with PFP esters via nucleophilic acyl substitution to form stable amide bonds. broadpharm.comprecisepeg.comrsc.org While the general mechanism is the same, the reactivity with secondary amines can be slightly lower compared to primary amines due to increased steric hindrance around the nitrogen atom. However, PFP esters are still considered effective for labeling both primary and secondary amines in bioconjugation contexts. bpsbioscience.com
Comparative Analysis of PFP Esters and N-Hydroxysuccinimide (NHS) Esters
PFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another common class of amine-reactive crosslinkers. rsc.orgwikipedia.org
Both PFP and NHS esters are effective in forming amide bonds. Some studies suggest that under certain conditions, PFP esters can exhibit slightly higher reactivity than NHS esters. thieme-connect.com The byproduct of the PFP ester reaction, pentafluorophenol (PFP-OH), is less nucleophilic than the N-hydroxysuccinimide (NHS) byproduct, which can be an advantage as it is less likely to interfere with the desired reaction. thieme-connect.com
A significant advantage of PFP esters over NHS esters is their superior hydrolytic stability in aqueous environments. rsc.orgwikipedia.org PFP esters are less susceptible to spontaneous hydrolysis, especially in the pH range of 7-9 typically used for bioconjugation reactions. precisepeg.com This enhanced stability provides a longer reaction window and can lead to more efficient conjugation, as the PFP ester remains active for a longer period, increasing the probability of reacting with the target amine rather than being consumed by hydrolysis. broadpharm.combroadpharm.com For instance, the hydrolysis rate of PFP esters is approximately ten times lower than that of NHS esters in aqueous buffers.
Interactive Data Table: Hydrolytic Stability Comparison
| Ester Type | Relative Hydrolysis Rate in Aqueous Buffer (pH 7.4) |
| PFP Ester | 0.1% per hour |
| NHS Ester | 1% per hour |
Influence of the Polyethylene (B3416737) Glycol (PEG) Spacer on Reaction Efficiency
The PEG6 spacer, consisting of six repeating ethylene (B1197577) glycol units, imparts several beneficial properties. chempep.com Primarily, it increases the hydrophilicity and water solubility of the entire molecule. chempep.comrsc.org This is particularly important when working with hydrophobic molecules or to prevent aggregation of biomolecules during the conjugation process. rsc.org The flexible nature of the PEG chain also provides steric separation between the biotin (B1667282) and the PFP ester, which can improve the accessibility of the reactive ester to the target amine on the biomolecule. nih.gov This spatial separation can lead to improved reaction kinetics and higher conjugation yields. nih.gov Furthermore, the PEG spacer can help to maintain the biological activity of the conjugated biomolecule by minimizing steric hindrance around its active sites. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C31H44F5N3O10S |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F5N3O10S/c32-24-25(33)27(35)30(28(36)26(24)34)49-23(41)5-7-43-9-11-45-13-15-47-17-18-48-16-14-46-12-10-44-8-6-37-22(40)4-2-1-3-21-29-20(19-50-21)38-31(42)39-29/h20-21,29H,1-19H2,(H,37,40)(H2,38,39,42)/t20-,21-,29-/m0/s1 |
InChI Key |
GXLWAKRKYSWKJQ-WURXVLGASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Principles of Pentafluorophenyl Esters
Theoretical Models for Ester Reactivity and Selectivity
The enhanced reactivity and specific selectivity of pentafluorophenyl (PFP) esters in acylation reactions are phenomena that have been extensively investigated through various theoretical and computational models. These models provide a quantum and molecular-level understanding that complements experimental observations, offering insights into the electronic and structural factors that govern the reactivity of these compounds.
Advanced computational chemistry techniques, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become instrumental in elucidating the mechanistic pathways of PFP ester reactions. nih.gov DFT calculations allow for the detailed analysis of the electronic structure of the PFP ester, highlighting the profound electron-withdrawing effect of the five fluorine atoms on the phenyl ring. This effect significantly polarizes the carbonyl carbon of the ester group, rendering it highly electrophilic and susceptible to attack by nucleophiles. nih.gov
Research employing a combination of MD modeling and DFT has proposed that certain reaction environments can accelerate reaction rates significantly. nih.gov For instance, in specific peptide sequences, a π-clamp mechanism was identified where the perfluoroaromatic ring of the PFP ester is held in a microenvironment that mimics an enzyme's active site. This configuration is believed to tune the reactivity by lowering the pKa of the reacting nucleophile (like a cysteine thiol) and reducing the activation enthalpy for the nucleophilic aromatic substitution (SNAr) reaction. nih.gov
Mechanistic studies have also established a unified reactivity scale for acyl electrophiles, where the reactivity of PFP esters can be correlated with the energy barriers to isomerization around the C(acyl)–O bond. mdpi.com This model provides a framework for predicting and comparing the reactivity of PFP esters against other activated esters and amides. mdpi.com The highly electron-poor nature of the perfluoroaryl group makes it an excellent leaving group, a key factor in the rapid rates of nucleophilic substitution reactions observed with PFP esters. nih.gov
Furthermore, theoretical models help explain the selectivity of PFP esters. The reactivity can be tuned by altering the electronic nature of substituents on the perfluoroaromatic ring. nih.gov While PFP esters are generally reactive towards a broad range of nucleophiles, including primary and secondary amines, thiols, and hydroxyl groups, theoretical calculations can predict the relative reactivity and potential for side reactions under specific conditions. nih.govrsc.orgbpsbioscience.com These models are crucial for designing optimized bioconjugation strategies, ensuring that the desired modification occurs efficiently and selectively. nih.govprecisepeg.com
The stability of PFP esters, particularly their resistance to hydrolysis compared to other active esters like N-hydroxysuccinimidyl (NHS) esters, has also been rationalized through computational analysis. rsc.orgbroadpharm.com Theoretical models can calculate the activation energies for hydrolysis versus aminolysis, providing a quantitative basis for the observed stability in aqueous media and the efficiency of conjugation reactions. rsc.org
Table 1: Theoretical Models and Their Application to PFP Ester Reactivity
| Theoretical Model/Principle | Application to PFP Ester Reactivity | Key Findings & Implications |
| Density Functional Theory (DFT) | Calculation of electronic structure, charge distribution, and reaction energy profiles. | Confirms the high electrophilicity of the carbonyl carbon due to the electron-withdrawing pentafluorophenyl group. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions in a reaction environment over time. | Reveals dynamic conformations, such as the formation of a π-clamp microenvironment, that can accelerate reactions. nih.gov |
| Unified Reactivity Scale | Correlation of reactivity with rotational energy barriers around the C(acyl)–O bond. | Establishes PFP esters as highly reactive acyl electrophiles and allows for comparison with other reagents. mdpi.com |
| Transition State Theory | Calculation of activation energies for competing reaction pathways (e.g., aminolysis vs. hydrolysis). | Explains the superior stability of PFP esters in aqueous solutions compared to NHS esters. rsc.org |
Synthesis Methodologies for Pfp Esters and Biotin Peg Conjugates
General Principles of Pentafluorophenyl Ester Synthesis
Pentafluorophenyl (PFP) esters are a class of "active esters" widely employed in organic synthesis, particularly for the acylation of nucleophiles. rsc.org Their utility stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the ester highly susceptible to nucleophilic attack, while also demonstrating greater stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. rsc.orgwindows.net
Conventional Dehydration-Condensation Approaches
The traditional and most common method for synthesizing PFP esters involves the dehydration-condensation reaction between a carboxylic acid and pentafluorophenol (B44920). mdpi.com This process typically requires the use of a dehydrating agent or coupling reagent to facilitate the removal of a water molecule and promote ester formation.
Common coupling reagents used in this approach include:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently used to activate the carboxylic acid. mdpi.com However, a significant drawback of this method is the formation of N-acylurea byproducts, which can complicate purification. nih.gov
Other Activating Agents: Alternative reagents have been developed to circumvent the issues associated with carbodiimides. For instance, bis(pentafluorophenyl) carbonate can serve as a convenient activating agent for carboxylic acids, leading to the formation of the PFP ester intermediate which can then react with various nucleophiles. Another approach involves converting the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). nih.gov The resulting acid chloride can then react with pentafluorophenol to yield the desired PFP ester. nih.gov More recently, a method utilizing triphenylphosphine (B44618) and iodine has been described for the synthesis of various active esters, including PFP esters, from carboxylic acids under mild, room temperature conditions. acs.org
The general mechanism for the carbodiimide-mediated synthesis is outlined below:
The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.
This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol.
The PFP ester is formed, along with a urea (B33335) byproduct.
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, can lead to N-acylurea byproduct formation. mdpi.comnih.gov |
| Carbonate-based | Bis(pentafluorophenyl) carbonate | Convenient, fewer additives required. |
| Acid Halide Precursors | Thionyl chloride (SOCl2) | Forms acid chloride intermediate. nih.gov |
| Phosphine-based | Triphenylphosphine/Iodine | Mild, room temperature reaction. acs.org |
Emerging Electrochemical Synthesis Protocols for Carboxylic Acids and Pentafluorophenol
In a significant advancement, an electrochemical method for the direct synthesis of PFP esters from carboxylic acids and pentafluorophenol has been developed, eliminating the need for exogenous dehydrating agents. rsc.orgrsc.orgnih.gov This innovative approach modulates the oxidation state of pentafluorophenol, leveraging both its inherent nucleophilicity and its latent, oxidation-induced electrophilicity. rsc.orgrsc.org
The proposed reaction mechanism involves a unique cascade of nucleophilic aromatic and acyl substitutions:
The process begins with the anodic activation of pentafluorophenol to its corresponding oxyl radical. rsc.org
This radical species activates the fluorine atoms of another pentafluorophenol molecule towards nucleophilic aromatic substitution by the carboxylate. rsc.org
The resulting intermediate then acylates a second equivalent of pentafluorophenol (as its conjugate base) to generate the final PFP ester product. rsc.org
This electrochemical protocol is advantageous as it avoids the handling of hazardous and sensitive dehydrating agents, with the only necessary additives being a base, electrolyte, and solvent. rsc.org The mild conditions allow for the efficient preparation of a wide range of PFP esters, including those containing oxidation-sensitive functional groups. rsc.orgnih.gov
Integration of Biotin (B1667282) and Polyethylene (B3416737) Glycol Moieties
The synthesis of Biotin-PEG6-PFP ester involves the strategic assembly of its three key components: biotin, the PEG spacer, and the PFP ester. The integration of biotin and the polyethylene glycol (PEG) moiety is a critical step in creating a functional bioconjugation reagent. This process typically involves forming a stable amide linkage between the carboxylic acid of biotin and an amine-terminated PEG linker.
The synthesis of biotin-PEG conjugates can be achieved through several routes. One common method involves activating the carboxylic acid group of biotin and subsequently reacting it with an amine-functionalized PEG chain. dovepress.com The PEG chain itself can be of varying lengths, and for this compound, a discrete PEG with six ethylene (B1197577) glycol units is utilized. The selection of the PEG chain length is crucial as it can influence the solubility, stability, and steric properties of the final conjugate. For instance, longer PEG chains can enhance water solubility and reduce immunogenicity.
The synthesis process often entails the careful modification of biotin with PEG chains of varying lengths. The PEG chains are typically attached to the amine group of a modified biotin or, more commonly, the carboxylic acid of biotin is activated to react with an amino-PEG derivative. dovepress.com A general synthetic scheme involves the reaction of biotin with a PEG derivative that contains a reactive functional group at one end and a protected functional group at the other, which can later be deprotected and converted to the PFP ester.
Heterobifunctional PEG derivatives with a biotin terminus have been synthesized and characterized for their binding to avidin (B1170675). acs.orgnih.gov These studies highlight the importance of the PEG spacer in reducing steric strain and non-specific adsorption of biotinylated probes. acs.orgnih.gov
Solid-Phase Synthesis Strategies for Biotinylated Linkers
Solid-phase synthesis offers a powerful and versatile platform for the construction of biotinylated linkers, including those with PEG spacers. This methodology allows for the sequential addition of building blocks to a solid support, with excess reagents and byproducts being easily washed away after each step, simplifying the purification process.
A flexible solid-phase method for preparing biotinylated probes has been developed, utilizing an orthogonal protection strategy. acs.org This approach is compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis protocols, allowing for the modular assembly of the linker. acs.org For instance, a resin-linked starting material can be deprotected and then coupled with biotin using standard peptide coupling reagents like PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). acs.org
The incorporation of PEG spacers can be readily achieved using commercially available Fmoc-protected amino-PEG-acid building blocks, such as Fmoc-8-amino-3,6-dioxaoctanoic acid. acs.org These spacers can be inserted multiple times to achieve the desired linker length. acs.org Biotinylation can be performed at various stages of the synthesis, often at the N-terminus of a peptide or linker attached to the solid support. qyaobio.comsigmaaldrich.com The use of biotin-loaded resins, such as NovaTag™ resins, provides an elegant solution where the biotinylated peptide is obtained directly after cleavage from the resin, eliminating the need for a separate biotinylation step. sigmaaldrich.com
The general workflow for solid-phase synthesis of a biotinylated linker involves:
Attachment of an initial building block or linker to a solid support resin.
Sequential deprotection and coupling of subsequent building blocks (e.g., amino acids, PEG spacers).
Coupling of the biotin moiety to a free amine group on the linker.
Cleavage of the completed biotinylated linker from the solid support.
| Strategy | Description | Advantages |
| Modular Fmoc Synthesis | Sequential addition of Fmoc-protected building blocks (amino acids, PEG spacers) followed by biotinylation. acs.org | High flexibility in linker design, compatible with standard peptide synthesis. acs.org |
| Pre-loaded Biotin Resins | Use of a solid support pre-functionalized with biotin and a linker. sigmaaldrich.com | Simplifies the synthesis by eliminating the final biotinylation step. sigmaaldrich.com |
| On-resin Biotinylation | Coupling of biotin to the N-terminus or a side chain of a resin-bound peptide or linker. qyaobio.com | Allows for site-specific biotinylation. |
Purification and Isolation Techniques for Activated Esters in Research Settings
The purification and isolation of activated esters like this compound are crucial to ensure their reactivity and prevent unwanted side reactions. These compounds are often sensitive to moisture and require careful handling. windows.netbroadpharm.com
Common purification techniques for activated esters in a research setting include:
Chromatography: Flash column chromatography is a standard method for purifying organic compounds. worktribe.comorganic-chemistry.org For PFP esters, a silica (B1680970) gel column with a solvent system such as a hexane/ethyl acetate (B1210297) gradient is often effective. organic-chemistry.org The progress of the purification can be monitored by thin-layer chromatography (TLC). rsc.org
Crystallization/Precipitation: If the activated ester is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. nih.gov Alternatively, precipitation by adding a non-solvent to a solution of the crude product can be used.
Extraction: Liquid-liquid extraction is used to remove water-soluble impurities. For example, after a reaction, the mixture can be diluted with an organic solvent and washed with water, brine, and sometimes a mild basic solution like sodium bicarbonate to remove unreacted carboxylic acid. organic-chemistry.orgscienceready.com.au
Filtration: In solid-phase synthesis, filtration is the primary method for removing excess reagents and soluble byproducts after each coupling and deprotection step. acs.org
For biotinylated compounds specifically, affinity chromatography can be employed. This technique utilizes the strong and specific interaction between biotin and immobilized avidin or streptavidin. sigmaaldrich.com However, the very strong nature of this interaction often requires harsh, denaturing conditions for elution, which might not be suitable for the activated ester. sigmaaldrich.com
After purification, it is essential to thoroughly dry the PFP ester, often under high vacuum, to remove any residual solvents. organic-chemistry.org Storage should be in a dry, dark environment, typically at low temperatures (-20°C) with a desiccant to prevent hydrolysis of the PFP ester. windows.netbroadpharm.comalfa-chemistry.com
Advanced Bioconjugation Strategies Utilizing Biotin Peg6 Pfp Ester
Protein and Peptide Functionalization Protocols
Biotin-PEG6-PFP ester is an effective reagent for the biotinylation of proteins and peptides by targeting amine groups. bpsbioscience.com The PFP ester reacts with the primary amines found on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues to form a stable amide bond. windows.netbroadpharm.com
The most common strategy for labeling proteins with this compound involves targeting the ε-amino groups of surface-exposed lysine residues. PFP esters are highly reactive towards these nucleophilic groups at a pH range of 7 to 9. windows.netbroadpharm.com The reaction is typically performed in an amine-free buffer, such as phosphate-buffered saline (PBS), to prevent competition from buffer components. windows.netthermofisher.combroadpharm.com The reagent is first dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and then added to the protein solution. windows.netthermofisher.com
The degree of biotinylation can be controlled by varying reaction parameters such as the protein concentration, the molar ratio of the PFP ester to the protein, the pH, and the incubation time and temperature. windows.netthermofisher.com For example, a general protocol for labeling Immunoglobulin G (IgG) antibodies can be adjusted to yield a specific number of biotin (B1667282) molecules per antibody. windows.net
Table 1: General Protocol for Lysine-Directed IgG Biotinylation
| Parameter | Condition |
|---|---|
| Protein | 2 mg IgG |
| Buffer | 1 mL PBS (0.1M sodium phosphate, 0.15M NaCl, pH 7.2) |
| Reagent Prep | 1 mg Biotin-(PEG)n-PFP dissolved in 75 µL DMSO or DMF |
| Reaction | Add 25 µL of PFP-Biotin solution to the IgG solution |
| Incubation | 2 hours on ice or 30 minutes at room temperature |
| Purification | Removal of unreacted reagent via dialysis or gel filtration |
This table is based on a general protocol which can be adapted for this compound. windows.netthermofisher.com
While traditional lysine conjugation can be stochastic, leading to heterogeneous products, PFP ester-based chemistry can be employed for site-selective modification of native proteins without the need for genetic engineering. nih.gov Research has shown that PFP esters can exhibit differential reactivity with certain lysine residues, allowing for the modification of a single, specific lysine residue under controlled conditions. nih.gov This strategy relies on the unique microenvironment of specific lysine residues within the protein structure, which can enhance their reactivity.
A key advantage of PFP esters over NHS esters is their role in achieving this selectivity. nih.gov This approach has been successfully used to generate radioimmunoconjugates where a branched azide-bearing PFP ester selectively modifies a single lysine within each light chain of a monoclonal antibody. nih.gov This azide (B81097) handle is then used for the orthogonal attachment of a payload via click chemistry. nih.gov This two-step method ensures that the cargo does not influence the selectivity of the initial bioconjugation reaction. nih.gov This principle of site-selective lysine modification using a PFP ester is directly applicable to this compound, enabling the creation of more homogeneous and functionally consistent biotinylated proteins.
The inclusion of a PEG spacer in biotinylation reagents is a standard and effective method to counteract the potential negative impacts of labeling. issuu.com Biotin itself is a relatively hydrophobic molecule; therefore, extensive labeling on a protein's surface can decrease its polarity and solubility in aqueous solutions. issuu.com
The this compound contains a hydrophilic six-unit PEG linker that confers several beneficial properties to the conjugated protein. broadpharm.combroadpharm.com The key impacts are:
Reduced Aggregation: By increasing solubility and adding steric bulk, the PEG linker can reduce the tendency of proteins to aggregate, a common issue with modified proteins. issuu.com
Maintained Stability: PEGylation is known to enhance the stability of proteins. issuu.combroadpharm.com
Minimized Steric Hindrance: The long, flexible PEG spacer physically separates the biotin moiety from the protein's surface. This minimizes potential steric hindrance, ensuring that the biotin remains accessible for binding to avidin (B1170675) or streptavidin without compromising the protein's native structure and function. issuu.com
Oligonucleotide Derivatization Techniques
The functionalization of oligonucleotides is crucial for applications in diagnostics and therapeutics. This compound can be used to label oligonucleotides that have been modified to contain a primary amine. This is typically achieved by synthesizing the oligonucleotide with a 5'- or 3'-amino modifier.
A protocol for labeling an amino-modified oligonucleotide involves reacting it with a PFP ester-PEG linker in a basic buffer, such as sodium bicarbonate. researchgate.net The PFP ester reacts with the terminal amine to form a stable amide bond.
Table 2: Example Protocol for Amino-Oligonucleotide Functionalization
| Component | Condition |
|---|---|
| Oligonucleotide | 5'-amino-modified oligonucleotide (1 equivalent) |
| Reagent | PFP ester-PEG reagent (20 equivalents in DMSO) |
| Buffer | Sodium Bicarbonate (NaHCO3) |
| Incubation | 4 hours at 25°C |
This table is adapted from a protocol using a BCN-PEG6-PFP ester, demonstrating the general applicability of PFP esters for oligonucleotide labeling. researchgate.net
This method allows for the efficient production of biotinylated DNA or RNA probes for use in various molecular biology assays, including antibody-oligonucleotide conjugates. researchgate.netbroadpharm.com
Functionalization of Polymeric Scaffolds and Nanomaterials
The modification of synthetic materials to enhance their biological interaction is a key strategy in tissue engineering and nanotechnology. This compound can be used to functionalize the surfaces of polymeric scaffolds and nanomaterials.
In the context of tissue engineering, synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) often lack sites for cell recognition and attachment. nih.gov A method for preparing a functionalized polymer scaffold involves admixing a biotinylated reagent with a polymer to create a biotinylated polymer, which is then used to form the scaffold. This biotinylated surface can then be used to immobilize streptavidin-modified biomolecules, such as growth factors or adhesion proteins, to enhance cell-material interactions.
Similarly, nanoparticles can be surface-functionalized for applications in drug delivery and diagnostics. cd-bioparticles.netcymitquimica.com The PFP ester can react with amine groups present on the surface of functionalized nanoparticles. The PEG linker improves the aqueous solubility and biocompatibility of the nanoparticles, while the biotin tag allows for targeted delivery or detection. broadpharm.com
Orthogonal Bioconjugation in Complex Biological Systems
Orthogonal bioconjugation refers to the ability to perform a specific chemical reaction in the presence of numerous other reactive functional groups, as found in complex biological systems. biochempeg.com The PFP ester chemistry of this compound can be used as part of a multi-step, orthogonal strategy.
A prime example involves combining amine-reactive chemistry with bioorthogonal click chemistry. nih.gov In this "plug-and-play" approach, a molecule is first functionalized with an azide or alkyne handle using a PFP ester reagent. nih.govresearchgate.net For instance, a protein could be selectively modified with an azide-bearing PFP ester. nih.gov This azido-protein can then be specifically reacted with a molecule containing a strained alkyne (e.g., DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that is exceptionally fast, selective, and occurs under mild physiological conditions. nih.govresearchgate.netbiochempeg.com
Alternatively, this compound itself can be used in orthogonal schemes. A protein could first be biotinylated via lysine chemistry with this compound. Then, a different functional group on the protein, such as a cysteine thiol or a genetically encoded unnatural amino acid, could be targeted with a different, orthogonal chemistry to attach a second payload, enabling the creation of dual-functional bioconjugates. researchgate.net Reagents like Tetrazine-PEG-PFP esters further highlight the utility of PFP esters in bioorthogonal labeling schemes that utilize tetrazine-alkene ligations.
Strategies for Controlling Degree of Conjugation and Homogeneity
The generation of well-defined and functional bioconjugates using this compound necessitates precise control over the extent of biotinylation and the uniformity of the resulting product. The degree of conjugation, often referred to as the degree of labeling (DOL), indicates the average number of biotin moieties attached to each biomolecule. Achieving a target DOL is critical, as insufficient labeling may lead to low signal or inefficient purification, while excessive labeling can compromise the biological activity of the protein or lead to issues with solubility and aggregation. Homogeneity refers to the uniformity of the bioconjugate population, where ideally, each molecule would have the same number of biotin labels attached at the same sites. In practice, traditional amine-reactive conjugation strategies often result in a heterogeneous mixture. This section details key strategies to control the DOL and enhance the homogeneity of this compound conjugates.
A number of factors influence the outcome of the conjugation reaction, including the stoichiometry of the reactants, the reaction conditions (pH, temperature, and time), and the subsequent purification of the conjugate. Pentafluorophenyl (PFP) esters, such as the one in this compound, are known to be more reactive and less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering greater efficiency in the conjugation process. thermofisher.com However, this increased reactivity also demands careful optimization to prevent over-labeling.
Controlling the Degree of Labeling (DOL) through Stoichiometry
The most direct method to control the DOL is by adjusting the molar ratio of this compound to the target biomolecule (e.g., a protein or antibody). An excess of the biotinylating reagent is typically required to drive the reaction forward, but the extent of this excess must be carefully titrated to achieve the desired level of modification. The optimal ratio is empirical and depends on several factors, including the concentration of the protein, the number of available primary amines (N-terminal α-amines and the ε-amines of lysine residues) on its surface, and the reactivity of these amines.
For example, when targeting a low DOL to preserve the protein's function, a lower molar excess of the PFP ester would be used. Conversely, for applications requiring a high density of biotin labels, a significantly higher molar excess would be employed. It is common to perform a series of trial reactions with varying molar ratios to determine the optimal condition for a specific application. The results of such an optimization can be represented as follows:
Table 1: Illustrative Effect of Molar Ratio on Degree of Labeling (DOL) of a Model IgG Antibody with this compound
| Molar Ratio (this compound : IgG) | Average DOL |
|---|---|
| 5:1 | 1-2 |
| 10:1 | 3-4 |
| 20:1 | 6-8 |
| 50:1 | >10 (potential for aggregation) |
Note: This table is illustrative, based on general principles of biotinylation. Actual results will vary depending on the specific protein and reaction conditions.
Influence of Reaction Parameters
Beyond stoichiometry, the conditions under which the conjugation is performed play a pivotal role in controlling the reaction's outcome.
pH: The reaction of PFP esters with primary amines is highly pH-dependent. The target primary amines must be in a deprotonated, nucleophilic state to react with the ester. The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group has a pKa between 8.0 and 9.0. Therefore, the reaction is typically carried out at a pH between 7.5 and 9.0. thermofisher.comprecisepeg.com Operating at a lower pH within this range can sometimes provide more control by slowing the reaction rate, while higher pH levels accelerate the conjugation but also increase the rate of ester hydrolysis. The optimal pH for PFP esters is generally slightly higher than for NHS esters. precisepeg.com
Temperature and Time: The rate of conjugation is also influenced by the reaction temperature and duration. Reactions are often performed at room temperature (around 20-25°C) for 1-4 hours or at 4°C for a longer period (e.g., overnight). thermofisher.comresearchgate.net Lowering the temperature can be a strategy to enhance the selectivity of the labeling for certain more reactive lysine residues, potentially leading to a more homogeneous product. researchgate.net For instance, reducing the temperature from room temperature to 4°C has been shown to significantly increase the selectivity of PFP-biotin reagents for specific lysine residues on an antibody. researchgate.net
Table 2: Impact of Reaction Parameters on Biotinylation Efficiency
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
|---|---|---|---|---|
| pH | 7.5 | Slower reaction, potentially higher selectivity | 8.5 | Faster reaction, higher risk of hydrolysis |
| Temperature | 4°C | Slower reaction, increased selectivity for certain residues researchgate.net | Room Temp (20-25°C) | Faster reaction, potentially lower selectivity |
| Time | 1 hour | Lower DOL | 4 hours | Higher DOL |
Note: This table illustrates general trends in controlling bioconjugation reactions.
Enhancing Homogeneity through Purification
Even with careful control of reaction parameters, the product of a typical amine-reactive conjugation is a heterogeneous mixture of species with varying DOLs and sites of attachment. Therefore, purification is a critical step to increase the homogeneity of the final this compound conjugate.
Size-Exclusion Chromatography (SEC): This technique is widely used to separate the labeled protein from excess, unreacted this compound and by-products of the reaction. thermofisher.comgoogle.com SEC separates molecules based on their hydrodynamic radius. While it is excellent for removing small molecules, it generally does not resolve protein species with small differences in their DOL. However, it can be effective at removing high-molecular-weight aggregates that may form during the conjugation process.
Affinity Chromatography: This method can be employed to isolate biotinylated proteins from un-labeled ones. For instance, using a column with immobilized avidin or streptavidin can capture the biotinylated species, which can then be eluted. However, the extremely strong interaction between biotin and avidin/streptavidin can make elution difficult without harsh, denaturing conditions. Milder affinity systems, or using engineered streptavidin with lower binding affinity, can be alternatives. acs.org
For applications demanding the highest level of homogeneity, such as in the development of antibody-drug conjugates (ADCs), more advanced strategies are often employed. acs.org These include site-specific conjugation techniques where the antibody is engineered to contain a unique reactive handle, such as a non-natural amino acid or an unpaired cysteine residue. mdpi.comnih.govnih.gov This allows for the attachment of the payload at a specific, predetermined location, resulting in a highly homogeneous product with a defined drug-to-antibody ratio (DAR). While these methods are more complex, the principles of achieving homogeneity are directly applicable to creating well-defined this compound bioconjugates for sensitive applications.
The degree of labeling and homogeneity can be assessed by various analytical techniques, including UV-Vis spectroscopy (using the HABA assay), mass spectrometry (such as MALDI-TOF), and chromatographic methods like HPLC. thermofisher.comnih.govnih.gov These analyses are essential for characterizing the final conjugate and ensuring batch-to-batch consistency.
Applications in Contemporary Chemical Biology and Biomedical Research
Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. medchemexpress.comnih.gov These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties and biological activity. nih.gov
Biotin-PEG6-PFP ester serves as a versatile building block in the synthesis of PROTACs. medchemexpress.comtargetmol.com The design of this linker is underpinned by several key principles:
Modularity: The PFP ester group provides a reactive handle for covalent attachment to a ligand for the target protein, while the biotin (B1667282) can be used to attach a ligand for an E3 ligase, often through a streptavidin or avidin (B1170675) bridge. This modularity allows for the systematic variation of linker length and composition to optimize PROTAC activity.
Flexibility and Length: The six-unit PEG chain offers significant flexibility and a defined length, which is critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.gov The optimal linker length can vary depending on the specific target and E3 ligase pair. nih.gov
Solubility: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large and complex molecules. broadpharm.commedkoo.com
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing potential off-target effects and immunogenicity.
The biotin moiety of this compound plays a pivotal role in recruiting E3 ubiquitin ligases for targeted protein degradation. While not a direct binder of E3 ligases itself, biotin's high-affinity interaction with streptavidin or avidin can be exploited in various research contexts. For instance, a streptavidin-fused E3 ligase or a biotinylated E3 ligase ligand can be used in conjunction with a biotinylated PROTAC to facilitate the formation of the ternary complex. nih.gov This strategy is particularly useful in assay development and for studying the fundamental biology of PROTACs.
In a typical scenario, a PROTAC constructed with this compound would have the PFP ester end conjugated to a small molecule that binds the target protein. The biotin end would then bind to a streptavidin-conjugated E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), which are commonly recruited by PROTACs. nih.govnih.gov This brings the E3 ligase into close proximity to the target protein, leading to its ubiquitination and subsequent degradation. nih.gov
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of a PROTAC's efficacy. nih.govnih.gov The linker connecting the two ligands significantly influences the kinetics (rates of association and dissociation) and thermodynamics (binding affinity and cooperativity) of this complex. jove.combroadinstitute.org
The PEG6 linker in this compound can modulate these parameters in several ways:
Conformational Flexibility: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for binding to both the target protein and the E3 ligase, thereby promoting the formation of a stable ternary complex. nih.gov
Cooperativity: The linker can influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a desirable feature in PROTACs as it leads to more stable and long-lived ternary complexes. nih.gov The length and composition of the PEG linker can impact these protein-protein interactions within the complex. nih.gov
Kinetics: The linker can affect the on- and off-rates of the PROTAC from the ternary complex. A well-designed linker will facilitate rapid formation of the complex and a sufficiently slow dissociation to allow for efficient ubiquitination. jove.com
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantitatively assess the impact of linkers like this compound on the kinetics and thermodynamics of ternary complex formation. nih.govjove.combroadinstitute.org
Antibody-Drug Conjugates (ADCs) and Antibody-Fluorophore Conjugates (AFCs) Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.comnih.gov AFCs are similar constructs where the payload is a fluorescent dye, used for applications like fluorescence-guided surgery. nih.gov The linker connecting the antibody and the payload is a critical component of these conjugates. fujifilm.com
This compound can be utilized in the synthesis of ADCs, often in research and development settings. medchemexpress.com The PFP ester allows for conjugation to amine groups on the antibody, such as the side chain of lysine (B10760008) residues. precisepeg.comtocris.com The biotin end can then be used to attach a biotinylated drug or imaging agent, typically through a streptavidin bridge. researchgate.net This streptavidin-biotin linkage provides a strong and specific connection.
The PEG6 spacer offers advantages in ADC design by:
Increasing Hydrophilicity: This can help to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation. nih.gov
Providing Spatial Separation: The linker can distance the payload from the antibody, potentially reducing steric hindrance and preserving the antibody's binding affinity for its target antigen.
The use of PFP esters, in general, offers advantages over more traditional N-hydroxysuccinimide (NHS) esters for bioconjugation. PFP esters are less susceptible to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions. precisepeg.combroadpharm.comresearchgate.net
A significant challenge in ADC and AFC development is the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR). nih.gov Traditional conjugation to lysine residues often results in heterogeneous mixtures, as there are numerous accessible lysines on a typical antibody. nih.gov
Research has shown that PFP esters can exhibit a degree of selectivity for a specific lysine residue (K188) located on the kappa light chain of human IgG antibodies. nih.govnih.gov This preferential labeling offers a straightforward method for producing more homogeneous AFCs and potentially ADCs. nih.gov Studies comparing AFCs prepared using NHS and PFP esters have demonstrated that the PFP-conjugated AFCs exhibit reduced aggregation and improved brightness both in vitro and in vivo. nih.govnih.gov This improved homogeneity can lead to better-defined pharmacological properties and a wider therapeutic window for ADCs.
Optimization of Conjugate Properties for Research Applications
The incorporation of a PEG spacer in biotinylation reagents like this compound is crucial for optimizing the properties of the resulting bioconjugates. The PEG6 linker provides several advantages:
Increased Hydrophilicity: The ethylene (B1197577) glycol units of the PEG chain render the molecule more water-soluble. This is particularly beneficial when labeling proteins that may have lower solubility, preventing aggregation during the biotinylation process. molecularcloud.org
Reduced Steric Hindrance: The flexible PEG6 spacer arm physically separates the biotin molecule from the conjugated biomolecule. This separation minimizes the risk of the bulky streptavidin protein sterically hindering the biological activity of the labeled protein. acs.org Studies have shown that the length of the PEG chain can influence the stoichiometry of biotin-avidin binding, with longer chains potentially blocking some binding sites on avidin. acs.org
Enhanced Stability: PEGylation, the process of conjugating PEG chains to molecules, can protect biomolecules from enzymatic degradation and chemical instability.
The PFP ester component of the molecule offers advantages in the conjugation process itself. PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters. wikipedia.orgresearchgate.netprecisepeg.com This increased stability leads to more efficient and reliable conjugation reactions with primary amines on target biomolecules. precisepeg.comprecisepeg.combroadpharm.com
| Feature | Benefit in Conjugate Optimization | Source |
| PFP Ester | More resistant to hydrolysis than NHS esters, leading to higher reaction efficiency. | wikipedia.orgresearchgate.netprecisepeg.com |
| PEG6 Spacer | Increases solubility of the conjugate, preventing aggregation. | molecularcloud.org |
| PEG6 Spacer | Reduces steric hindrance, preserving the biological activity of the labeled molecule. | acs.org |
| PEGylation | Enhances the stability of the conjugated biomolecule. |
Biosensor and Bioanalytical Assay Development
This compound is a key reagent in the development of sensitive and specific biosensors and bioanalytical assays, primarily due to the robust and highly specific interaction between biotin and streptavidin.
Engineering of Biorecognition Layers on Solid Supports
The PFP ester group of this compound allows for the covalent attachment of the biotin moiety to surfaces that have been functionalized with primary amines. windows.net This process is fundamental in creating biorecognition layers on solid supports such as glass, silica (B1680970), or metal oxides, which are common materials for biosensor transducers. laysanbio.comnanocs.net The covalent bond formed is stable, ensuring that the biotin recognition element is firmly anchored to the sensor surface. nih.gov The PEG6 spacer plays a critical role here by extending the biotin molecule away from the surface, which can reduce non-specific binding of other molecules to the support and improve the accessibility of the biotin for streptavidin binding. laysanbio.comsigmaaldrich.com
Harnessing the Biotin-Streptavidin Affinity System for Enhanced Detection
The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range. broadpharm.comcreativepegworks.com This high affinity and specificity are exploited in a multitude of detection and purification systems. molecularcloud.orgbroadpharm.com In biosensor applications, a surface coated with biotin (via this compound) can be used to capture streptavidin or streptavidin-conjugated molecules with exceptional sensitivity and selectivity. nih.govboutopoulos-udem.ca This system can be used to detect the presence of an analyte in a complex mixture, as the strong binding ensures that only the target molecule is captured on the sensor surface. acs.org
Development of Immobilization Strategies for Ligands and Enzymes
This compound provides a versatile method for the immobilization of ligands and enzymes. nih.gov By reacting the PFP ester with amine groups on an enzyme or a ligand, the biomolecule becomes biotinylated. This biotinylated biomolecule can then be immobilized onto a streptavidin-coated surface. nih.gov This two-step strategy offers several advantages:
Oriented Immobilization: If the biotinylation can be directed to a specific site on the biomolecule away from the active site, it can lead to a more uniform and oriented immobilization, which can enhance the biological activity of the immobilized molecule.
Strong and Stable Attachment: The biotin-streptavidin linkage provides a very stable attachment, which is crucial for the reusability of immobilized enzymes in industrial processes or for the long-term stability of a biosensor. rnlkwc.ac.innih.gov
Mild Immobilization Conditions: The biotin-streptavidin binding occurs under mild physiological conditions, which helps to preserve the structure and function of the immobilized biomolecule.
| Application Area | Role of this compound | Key Advantage | Source |
| Biorecognition Layers | Covalently attaches biotin to amine-functionalized surfaces. | Stable and oriented immobilization of the recognition element. | windows.netlaysanbio.comnih.gov |
| Enhanced Detection | Provides a high-affinity capture molecule (biotin) for streptavidin-based detection. | High sensitivity and specificity due to the strong biotin-streptavidin interaction. | broadpharm.comcreativepegworks.comnih.govboutopoulos-udem.caacs.org |
| Ligand/Enzyme Immobilization | Biotinylates ligands or enzymes for subsequent capture on streptavidin-coated supports. | Strong, stable, and potentially oriented immobilization under mild conditions. | nih.govrnlkwc.ac.innih.gov |
Advanced Materials Science and Nanotechnology
The unique properties of the components of this compound also find application in the field of materials science, particularly in the creation of functionalized surfaces and coatings.
Polyethylene (B3416737) Glycol-Modified Functional Coatings Research
The PEG component of this compound is central to its use in creating functional coatings. PEG is well-known for its ability to resist non-specific protein adsorption and cell adhesion. sigmaaldrich.com When a surface is coated with a dense layer of PEG chains, it creates a hydrophilic and sterically hindering environment that repels proteins and other biomolecules. This "stealth" property is highly desirable in many biomedical applications, including medical implants and drug delivery nanoparticles, to prevent fouling and immune system recognition. sigmaaldrich.comnih.gov
Research has shown that the molecular weight of the PEG can influence the effectiveness of the anti-fouling coating, with optimal lengths being identified for specific applications. ucr.eduresearchgate.net this compound can be used to introduce biotin functionality into such PEGylated surfaces. This allows for the subsequent attachment of streptavidin-conjugated molecules, creating a multifunctional surface that is both resistant to non-specific binding and capable of specific, high-affinity interactions. laysanbio.com This approach is valuable for developing biocompatible materials, functionalized nanoparticles for targeted drug delivery, and advanced biosensor platforms. laysanbio.comnih.gov
Surface Functionalization of Nanoparticles and Microparticles
The modification of nanoparticle and microparticle surfaces is crucial for their application in diagnostics, targeted drug delivery, and bio-separations. This compound serves as an effective reagent for this purpose, enabling the stable and specific attachment of biotin to surfaces for subsequent interaction with avidin or streptavidin.
The process leverages the high reactivity of the PFP ester towards primary and secondary amines present on the surface of particles, such as aminemodified silica beads or polymer microspheres. The PFP ester is known to be more reactive than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and rapid conjugation.
Once the nanoparticles are functionalized with this compound, they acquire the ability to bind strongly and specifically to streptavidin or avidin-conjugated molecules, such as enzymes, antibodies, or fluorescent probes. The PEG6 spacer plays a critical role in these applications. It extends the biotin moiety away from the particle surface, which minimizes steric hindrance and improves the accessibility of the biotin for binding to the larger streptavidin or avidin proteins. This increased bioavailability of the biotin is essential for achieving high binding capacity and sensitivity in assays. Furthermore, the hydrophilic nature of the PEG spacer helps to prevent non-specific protein adsorption to the particle surface and can improve the colloidal stability of the functionalized nanoparticles in aqueous buffers.
A key advantage of using PFP esters in this context is their relative stability in aqueous conditions compared to NHS esters, which allows for more controlled and reproducible surface modification. This stability provides a wider window for the conjugation reaction to proceed to completion, ensuring a high density of biotin on the particle surface.
| Feature | Advantage in Nanoparticle Functionalization |
| PFP Ester | High reactivity with amines for efficient conjugation. |
| PEG6 Spacer | Reduces steric hindrance, increases biotin accessibility, and improves particle stability. |
| Biotin | Provides a highly specific and strong binding site for streptavidin/avidin. |
Synthesis of Glycopolymers via Post-Polymerization Modification
Glycopolymers, which are polymers decorated with carbohydrate moieties, are of significant interest in biomaterials science due to their ability to mimic natural glycans and participate in specific biological recognition events. Post-polymerization modification is a powerful strategy for the synthesis of well-defined glycopolymers, and this compound is well-suited for this application. nih.gov
This synthetic approach involves first creating a polymer backbone that contains reactive functional groups, such as primary amines. This can be achieved by copolymerizing a monomer with a protected amine group, followed by deprotection to reveal the reactive sites. The resulting amine-functionalized polymer is then treated with this compound. The highly reactive PFP ester readily forms stable amide bonds with the amine groups along the polymer chain, effectively grafting the biotin-PEG6 moiety onto the glycopolymer. nih.gov
The use of an activated ester like PFP is advantageous for its high selectivity in forming amide bonds, which proceeds efficiently under mild conditions and avoids side reactions with other functional groups that may be present on the polymer. nih.gov This "grafting to" approach allows for precise control over the degree of biotinylation by simply adjusting the stoichiometry of the this compound relative to the number of amine groups on the polymer backbone.
The resulting biotinylated glycopolymer can then be used in a variety of applications. For example, it can be immobilized on a streptavidin-coated surface to create a multivalent platform for studying carbohydrate-protein interactions. Alternatively, the biotinylated glycopolymer can be used to assemble glycopolymer-protein conjugates by binding to streptavidin that has been fused to a protein of interest.
Ligand and Polypeptide Synthesis Support
In the realm of peptide and ligand synthesis, particularly through solid-phase peptide synthesis (SPPS), the introduction of a biotin label is a common requirement for subsequent purification, detection, or immobilization of the synthetic molecule. This compound offers a robust solution for the biotinylation of peptides and other ligands, either while they are still attached to the solid support or after cleavage into solution.
The PFP ester is a highly reactive acylating agent, capable of efficiently reacting with the N-terminal amine of a peptide chain or the side-chain amine of residues like lysine. Its reactivity surpasses that of other activated esters, such as p-nitrophenyl esters, which have also been used in SPPS. researchgate.net This high reactivity ensures that the biotinylation reaction can be driven to completion with a minimal excess of the reagent, simplifying the subsequent purification steps.
The PEG6 linker in this compound is also beneficial in this context. In SPPS, the growing peptide chain is tethered to a solid support, often a resin bead. The PEG spacer can help to extend the reactive PFP ester away from the potentially crowded environment of the resin surface, making it more accessible to the target amine on the peptide. This can be particularly important for larger peptides or when the N-terminus is sterically hindered.
Furthermore, the use of PEG-grafted polystyrene (PEG-PS) resins as a solid support in SPPS is a well-established technique for improving the solvation of the growing peptide chain and facilitating difficult couplings. nih.gov The principles underlying the utility of PEG in these supports are analogous to the benefits conferred by the PEG6 spacer in this compound during the biotinylation step.
Characterization and Analytical Methodologies for Biotin Peg6 Pfp Ester Conjugates
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental for verifying the covalent structure of Biotin-PEG6-PFP ester conjugates. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence of characteristic protons associated with the biotin (B1667282) molecule, the repeating ethylene (B1197577) glycol units of the PEG linker, and the pentafluorophenyl (PFP) ester group. While analysis of the complete conjugate can be complex, NMR of the initial this compound reagent is crucial for quality control. Specific proton signals can confirm the integrity of the individual components before conjugation. ethz.ch
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is valuable for identifying the functional groups within the conjugate. Key vibrational bands confirm the presence of the amide bond formed upon reaction of the PFP ester with a primary or secondary amine on the target molecule. Characteristic peaks for the ester linkage in the unreacted reagent and the ether linkages of the PEG chain are also monitored. researchgate.net
UV-Vis Spectroscopy : While not a primary tool for detailed structural elucidation, UV-Vis spectroscopy can be used to confirm the presence of the PFP group, which has a distinct UV absorbance profile. It is more commonly used in quantitative assays, as described later.
Chromatographic Methods for Purity and Conjugation Efficiency Assessment
Chromatography is indispensable for assessing the purity of the final conjugate and determining the efficiency of the biotinylation reaction. High-Performance Liquid Chromatography (HPLC) is the foremost technique in this area.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for assessing the purity of the this compound conjugate by separating it from unreacted starting materials (e.g., the protein or molecule to be labeled) and excess biotinylating reagent. researchgate.netgovst.edu The hydrophilic PEG linker modifies the retention time of the conjugate compared to the unmodified molecule, allowing for clear separation and quantification. researchgate.net
Size-Exclusion Chromatography (SEC-HPLC) : SEC-HPLC separates molecules based on their hydrodynamic radius. This method is critical for detecting the presence of aggregates, which can sometimes form during the conjugation process or storage. tandfonline.comnih.gov It also provides information on the molecular weight distribution of the conjugate population, helping to confirm successful PEGylation. nih.govresearchgate.net
Table 1: Representative HPLC Conditions for Biotin-PEG Conjugate Analysis This table is a composite of typical conditions and does not represent a single specific experiment.
| Parameter | RP-HPLC | SEC-HPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm | Silica-based, 300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water tandfonline.com | Phosphate Buffered Saline, pH 7.4 |
| Mobile Phase B | 0.1% TFA in Acetonitrile tandfonline.com | N/A |
| Gradient | 5-95% B over 20 min tandfonline.com | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 280 nm |
Mass Spectrometry for Molecular Weight and Heterogeneity Analysis
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of the this compound conjugate and characterizing its heterogeneity.
UPLC/ESI-TOF MS for Conjugate Heterogeneity Profiling
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC/ESI-TOF MS) provides high-resolution separation and mass accuracy. This technique is ideal for analyzing complex mixtures of protein conjugates, such as antibodies, that may have varying degrees of biotinylation. tandfonline.comtandfonline.com The UPLC separates species with different numbers of attached Biotin-PEG6 groups, and the ESI-TOF MS provides a precise mass for each, allowing for the determination of the average number of biotins per molecule. nih.govtandfonline.com
MALDI-TOF Mass Spectrometry for End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing large macromolecules like proteins and polymers. mit.edu It is used to confirm the successful conjugation by showing a distinct mass increase corresponding to the addition of one or more Biotin-PEG6 moieties. nih.govresearchgate.netrsc.org For example, analysis of a protein before and after conjugation will show a mass shift equal to the molecular weight of the attached Biotin-PEG6 group for each site that has reacted. nih.gov This provides direct evidence of successful end-group modification. researchgate.net
Table 2: Example MALDI-TOF MS Data for Biotin-PEG Conjugation to Lysozyme This data is illustrative, based on findings reported in the literature. nih.gov
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
|---|---|---|---|
| Unmodified Lysozyme | 14,305 | 14,304 | Starting Material |
| Tri-Biotin-PEG-Lysozyme | ~26,000 | 26,123 | 3 Biotin-PEG groups attached |
| Tetra-Biotin-PEG-Lysozyme | ~29,500 | 29,641 | 4 Biotin-PEG groups attached |
| Penta-Biotin-PEG-Lysozyme | ~33,000 | 33,989 | 5 Biotin-PEG groups attached |
Quantitative Assays for Biotinylation Extent (e.g., ELISA-based Methods)
Quantifying the degree of biotinylation is essential for standardizing assays and ensuring lot-to-lot consistency. While MS provides the most detailed view, simpler quantitative assays are often used for routine checks.
ELISA-based Methods : Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying biotin. antibodies.comfn-test.com In a typical competitive ELISA, a microtiter plate is coated with a known biotin conjugate (or avidin (B1170675)/streptavidin). The sample containing the this compound conjugate is then added along with a fixed amount of enzyme-labeled streptavidin or anti-biotin antibody. The biotin in the sample competes for binding to the labeled protein. antibodies.comfn-test.com The resulting signal is inversely proportional to the concentration of biotin in the sample, which can be determined by comparison to a standard curve. fn-test.comalpco.com
HABA Assay : The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a traditional colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. thermofisher.cominterchim.fr When a biotin-containing sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance. thermofisher.com This change is proportional to the amount of biotin in the sample. However, this method can be affected by steric hindrance in highly conjugated molecules.
Functional Assays for Conjugate Activity and Specificity
Functional assays are performed to confirm that the biotin moiety of the conjugate is accessible and capable of binding to avidin or streptavidin, and that the conjugated molecule (e.g., an antibody or enzyme) retains its biological activity.
Streptavidin/Avidin Binding Assays : An ELISA-like format is often used to confirm the functional integrity of the biotin group. acs.org A plate is coated with streptavidin, and the this compound conjugate is added. Detection of the bound conjugate, for instance via an antibody against the conjugated molecule, confirms that the biotin is active and accessible for binding. researchgate.netnih.gov The PEG6 spacer is specifically designed to minimize steric hindrance, facilitating this interaction. thermofisher.com
Surface Plasmon Resonance (SPR) : SPR can be used to quantitatively measure the binding kinetics between the Biotin-PEG6 conjugate and a streptavidin-coated sensor surface. This provides detailed data on the association and dissociation rates, offering a more profound understanding of the binding affinity. tandfonline.com
Target-Specific Activity Assays : It is crucial to verify that the original function of the molecule to which the biotin is attached has not been compromised. For example, if the conjugate is an antibody, its antigen-binding capability would be tested via ELISA or flow cytometry. tandfonline.com If it is an enzyme, its catalytic activity would be measured using a substrate-specific assay. beilstein-journals.org
Challenges and Future Directions in Biotin Peg6 Pfp Ester Research
Addressing PEG-Related Immunogenicity in Advanced Systems
Polyethylene (B3416737) glycol is widely used to improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility and circulation time. precisepeg.comresearchgate.net However, the repeated administration of PEGylated compounds can lead to the production of anti-PEG antibodies. precisepeg.comdoaj.org This immune response can compromise the efficacy and safety of PEGylated therapeutics by accelerating their clearance from the body and potentially causing adverse effects. While PEG is generally considered non-toxic and non-immunogenic, the risk of an immune response is a significant consideration, especially in clinical applications. precisepeg.com
Future research is focused on developing strategies to overcome PEG immunogenicity. These strategies include the development of alternative polymers that mimic the beneficial properties of PEG without being recognized by the immune system. Additionally, modifications to the PEG structure itself, such as the use of branched or multi-arm PEGs, are being explored to shield the molecule from immune recognition. precisepeg.com The development of monoclonal antibodies against PEG, such as ANPEG-1, has also proven useful in studying and detecting PEG immunogenicity and in pharmacokinetic assays of PEGylated drugs. anptinc.com
Optimization of PEG Linker Length and Architecture for Specific Applications
The length and structure of the PEG linker in Biotin-PEG6-PFP ester are critical determinants of the final conjugate's biological activity. The six ethylene (B1197577) glycol units in this specific compound provide a certain degree of spacing and hydrophilicity, but this may not be optimal for all applications.
The molecular weight and length of the PEG chain significantly influence the in vivo circulation time and biodistribution of a conjugate. precisepeg.com Longer PEG chains generally lead to a longer half-life in the bloodstream and can alter tissue accumulation patterns. nih.govresearchgate.net For instance, studies with PEGylated liposomes have shown that increasing the PEG linker length can enhance tumor accumulation in vivo. dovepress.comnih.gov Conversely, in some contexts, a shorter PEG chain may be desirable to allow for more rapid clearance or to minimize steric hindrance. precisepeg.com The covalent attachment of PEG chains has been shown to be crucial for increasing the in vivo half-life of nanocapsules. researchgate.net
The following table summarizes the general relationship between PEG linker length and its pharmacokinetic effects based on findings from various studies.
| PEG Linker Property | Effect on Pharmacokinetics | Research Findings |
| Increased Length/Molecular Weight | Longer circulation half-life | Covalently attached, longer PEG chains on nanocapsules resulted in a significantly increased half-life in vivo. researchgate.net |
| Altered biodistribution | PEGylation can reduce kidney uptake of radiolabeled molecules, thereby improving imaging contrast. nih.gov | |
| Enhanced tumor accumulation | Liposomes with longer PEG linkers showed increased accumulation in tumors in animal models. dovepress.comnih.gov | |
| Shorter Length/Molecular Weight | Faster clearance | Shorter PEG chains are often used for applications like compact labeling where prolonged circulation is not the primary goal. precisepeg.com |
| Potentially reduced steric hindrance | Shorter linkers can minimize interference with binding interactions. precisepeg.com |
While the PEG linker enhances solubility and circulation time, it can also create a "stealth" effect that inadvertently masks the biotin (B1667282) ligand, hindering its interaction with its target receptor, avidin (B1170675) or streptavidin. nih.govnih.gov This phenomenon, often referred to as the "PEG dilemma," necessitates a careful balance between the benefits of the PEG coating and the need for efficient receptor binding. nih.gov The length of the PEG linker is a critical factor in this balance; a linker that is too short may not provide sufficient spacing to overcome steric hindrance from the conjugated molecule, while a linker that is too long might fold back and obscure the biotin. nih.gov
Research has shown that the effect of PEGylation on cellular uptake and tissue penetration can be dependent on the properties of the protein it is attached to. nih.gov For instance, PEGylation of anionic proteins was found to significantly interfere with intracellular uptake, whereas for cationic proteins, both PEGylation and biotinylation could lead to reduced uptake and penetration. nih.gov To address this, some strategies involve using two different lengths of PEG chains: a shorter chain for steric stability and a longer chain to present the targeting ligand. nih.gov
Development of Novel PFP Ester Derivatives with Tuned Reactivity
Pentafluorophenyl esters are highly reactive towards primary and secondary amines, forming stable amide bonds. wikipedia.orgprecisepeg.comprecisepeg.com They are generally more resistant to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which makes them more efficient for bioconjugation in aqueous environments. wikipedia.orgprecisepeg.com
Future research in this area is aimed at developing novel PFP ester derivatives with even more finely tuned reactivity and stability. This could involve modifying the pentafluorophenyl ring with different substituents to alter its electrophilicity, thereby controlling the rate of reaction with nucleophiles. Recent advancements include the development of electrochemical methods for the synthesis of PFP esters, which avoids the need for harsh dehydrating agents and could open up new avenues for creating novel derivatives. rsc.org The ability to tailor the reactivity of the PFP ester would allow for greater control over the bioconjugation process, enabling more specific and efficient labeling of target molecules.
A comparison of key properties of PFP and NHS esters is provided in the table below.
| Feature | PFP Ester | NHS Ester |
| Reactivity | High, reacts with primary and secondary amines. precisepeg.combpsbioscience.com | High, primarily reacts with primary amines. broadpharm.com |
| Hydrolytic Stability | Less susceptible to hydrolysis in aqueous buffers. wikipedia.orgprecisepeg.com | More prone to hydrolysis. wikipedia.org |
| Reaction Efficiency | Generally more efficient due to higher stability. precisepeg.com | Can be less efficient due to competing hydrolysis. |
| Applications | Peptide synthesis, fluorophore and hapten labeling. wikipedia.org | Common for protein and antibody labeling. broadpharm.com |
Integration with High-Throughput Screening and Computational Design for Bioconjugation
The optimization of bioconjugation reactions involving reagents like this compound can be a complex, multi-parameter process. Integrating high-throughput screening and computational design can significantly accelerate and rationalize this process.
High-throughput platforms, often utilizing liquid-handling robotics, can rapidly screen a wide range of reaction conditions, such as buffer composition, pH, temperature, and reactant ratios, to identify the optimal parameters for a specific conjugation. nih.govwuxibiologics.com These platforms can also incorporate automated purification and analytical steps for rapid characterization of the resulting conjugates. nih.gov This approach reduces development time and material consumption, which is particularly valuable in the development of complex biotherapeutics like antibody-drug conjugates. nih.govwuxibiologics.combiointron.com
Computational design and molecular modeling are becoming increasingly powerful tools in bioengineering and drug discovery. nih.govtechnologynetworks.comsimonsfoundation.org These methods can be used to predict how the PEG linker will affect the structure and function of the target biomolecule, and to design linkers with optimal properties for a given application. rsc.org For example, computational approaches can help in selecting the best attachment sites on a protein to minimize disruption of its activity and to ensure that the biotin ligand is accessible for binding. nih.govrsc.org
Expanding Applications in Emerging Fields of Synthetic Biology and Systems Chemistry
The unique properties of this compound and related bioconjugation reagents position them as valuable tools in the expanding fields of synthetic biology and systems chemistry.
In synthetic biology, which aims to design and construct new biological parts, devices, and systems, this compound can be used to assemble and functionalize synthetic biological constructs. For example, it can be used to attach enzymes to scaffolds to create synthetic metabolic pathways or to functionalize the surface of synthetic cells. The specific and robust nature of the biotin-streptavidin interaction, combined with the versatility of the PFP ester chemistry, makes this a powerful tool for building complex, functional biological systems.
Systems chemistry explores the emergent properties of complex chemical systems, moving beyond the study of individual molecules. This compound can be used to create self-assembling systems and to study the interactions between different components in a complex chemical network. The ability to precisely connect different molecular building blocks allows for the construction of systems with novel functions and behaviors.
Q & A
Q. What is the structural rationale for combining biotin, PEG6, and PFP ester in this reagent, and how do these components synergize in bioconjugation?
The reagent comprises three functional units:
- Biotin : Enables high-affinity binding to streptavidin/avidin systems, facilitating detection or purification .
- PEG6 spacer : Reduces steric hindrance between the target molecule and biotin-binding proteins, improving accessibility. Hydrophilic PEG enhances solubility and minimizes aggregation .
- PFP ester : A highly reactive acylating agent that forms stable amide bonds with primary/secondary amines (e.g., lysine residues, nucleic acid amines) under mild conditions (pH 7–9) .
Methodological Insight: Optimize reaction pH to 8.0–8.5 for efficient labeling of proteins, and use a 5–10× molar excess of Biotin-PEG6-PFP ester to ensure complete conjugation .
Q. What are the standard protocols for conjugating this compound to amine-containing biomolecules, and how can reaction efficiency be quantified?
- Protocol :
- Dissolve the target protein/nucleic acid in PBS (pH 7.4) or borate buffer (pH 8.5).
- Add this compound (dissolved in anhydrous DMSO) dropwise to achieve a 10:1 molar ratio (reagent:target).
- Incubate at 4°C for 2 hours or room temperature for 30 minutes.
- Remove excess reagent via dialysis or size-exclusion chromatography .
- Quantification :
Q. How does the reactivity of PFP ester compare to NHS ester in bioconjugation, and when should one be prioritized?
PFP esters exhibit higher reactivity toward amines than NHS esters, particularly with secondary amines (e.g., in modified nucleic acids) and in aqueous buffers with competing nucleophiles (e.g., Tris). Use PFP esters for:
- Labeling low-abundance targets requiring rapid reaction kinetics.
- Conjugating to secondary amines in non-protein substrates (e.g., siRNA with amine-modified backbones) .
Advanced Research Questions
Q. How can experimental design frameworks (e.g., Taguchi method) optimize this compound conjugation parameters?
- Taguchi Design Example :
- Factors : pH (7.0–9.0), molar ratio (5:1–20:1), temperature (4–25°C), reaction time (15–120 min).
- Response : Conjugation efficiency (measured by HABA assay).
- Analysis : Use ANOVA to identify dominant factors (e.g., pH contributes 45% variance, molar ratio 30%).
- Outcome: A study using this approach reduced reagent waste by 40% while achieving >90% labeling efficiency .
Q. How to resolve contradictions in biotinylation efficiency data across replicate experiments?
- Troubleshooting Checklist :
- Amine availability : Confirm target accessibility via Ellman’s assay (free thiols may compete).
- Buffer interference : Avoid Tris or glycine; use carbonate/bicarbonate buffers.
- Reagent stability : Prepare this compound fresh in anhydrous DMSO (hydrolysis half-life: 2 hours in aqueous pH 8.0).
- Quantitative validation : Cross-validate via mass spectrometry (e.g., MALDI-TOF for mass shift analysis) .
Q. What strategies enable multiplexed labeling using this compound alongside other probes (e.g., fluorophores, click chemistry handles)?
- Sequential Labeling :
- Perform biotinylation first (pH 8.5, 30 minutes).
- Quench excess PFP ester with 1 mM glycine.
- Introduce azide-PEG4-NHS ester for subsequent click chemistry.
- Critical Consideration : Ensure orthogonal reactivity (e.g., biotin-PEG6-PFP targets amines; azide-PEG4-NHS targets lysines) to avoid cross-reactivity .
Q. How to validate the specificity of this compound in complex biological matrices (e.g., cell lysates)?
- Negative Controls :
- Incubate lysate with streptavidin beads pre-blocked with free biotin.
- Compare pull-downs with/without this compound treatment.
- Mass Spectrometry : Identify non-specific binders (e.g., endogenous biotinylated proteins like carboxylases) via proteomic analysis .
Data Presentation Guidelines
- Tables : Include reaction optimization data (e.g., Taguchi L9 array results) with parameters, responses, and statistical significance .
- Figures : Use schematics to illustrate steric effects of PEG6 spacers in binding assays .
- Reproducibility : Document buffer compositions, reagent lot numbers, and quenching steps per journal guidelines (e.g., BIOFACTORS standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
